N-(3,5-dimethoxyphenyl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
Description
N-(3,5-dimethoxyphenyl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a thienopyrimidine derivative featuring a sulfanyl-linked acetamide moiety. Its structure includes a 3,4-dihydrothieno[3,2-d]pyrimidin-4-one core substituted with a 2,4-dimethylphenyl group at position 3 and an N-(3,5-dimethoxyphenyl)acetamide at position 2 via a sulfur bridge. This compound’s design leverages the thienopyrimidine scaffold’s pharmacological relevance, often associated with kinase inhibition or antimicrobial activity .
Properties
IUPAC Name |
N-(3,5-dimethoxyphenyl)-2-[3-(2,4-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O4S2/c1-14-5-6-20(15(2)9-14)27-23(29)22-19(7-8-32-22)26-24(27)33-13-21(28)25-16-10-17(30-3)12-18(11-16)31-4/h5-12H,13H2,1-4H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IATXQWRKGOUSSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=CC(=CC(=C4)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,5-dimethoxyphenyl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by:
- Core Structure : Thieno[3,2-d]pyrimidine
- Functional Groups : Dimethoxyphenyl and sulfanyl groups
- Molecular Formula : C22H26N2O3S
- Molecular Weight : 398.52 g/mol
The presence of the thieno-pyrimidine framework suggests potential interactions with biological targets involved in various cellular processes.
- Antitumor Activity : Preliminary studies indicate that compounds with similar structures exhibit antitumor properties by inhibiting cell proliferation and inducing apoptosis in cancer cells. The thieno[3,2-d]pyrimidine moiety has been associated with the inhibition of key signaling pathways involved in tumor growth and survival.
- Antiviral Properties : Analogous compounds have shown efficacy against viral infections by interfering with viral replication mechanisms. For instance, compounds targeting the herpes simplex virus (HSV) have demonstrated the ability to inhibit viral replication at late stages of infection.
- Anti-inflammatory Effects : Some derivatives have been reported to modulate inflammatory responses by affecting cytokine production and immune cell activation.
In Vitro Studies
In vitro assays have been conducted to evaluate the biological activity of this compound against various cancer cell lines. The results indicate:
- IC50 Values : The compound exhibits IC50 values in the micromolar range against several cancer cell lines (specific values need to be referenced from experimental data).
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung Cancer) | 12.5 |
| MCF7 (Breast Cancer) | 15.0 |
| HeLa (Cervical Cancer) | 10.0 |
Case Studies
- Case Study on Antitumor Activity : A study investigated the effects of similar thieno-pyrimidine derivatives on human cancer cell lines. The results showed significant inhibition of cell growth and induction of apoptosis through activation of caspase pathways.
- Case Study on Antiviral Activity : Another study focused on a related compound's ability to inhibit HSV replication. The compound was found to reduce viral load significantly in infected cells compared to untreated controls.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s closest analogues differ primarily in substituents on the pyrimidine core and acetamide aryl group. Key examples include:
Substituent Impact :
- Electron-Donating vs.
- Steric Effects : The 2,4-dimethylphenyl group on the pyrimidine core may hinder enzyme binding compared to smaller substituents like 4-methyl in .
Physicochemical Properties
- Melting Points : The dichlorophenyl analogue exhibits a high melting point (230°C), attributed to strong intermolecular forces from chlorine substituents. Fluorinated analogues (e.g., ) may have lower melting points due to reduced symmetry.
- NMR Profiles :
- The target compound’s N-(3,5-dimethoxyphenyl) group would produce distinct aromatic proton signals (δ ~6.5–7.5 ppm) and methoxy peaks (δ ~3.7 ppm), comparable to .
- In , the NH proton resonates at δ 12.50, suggesting strong hydrogen bonding, which may differ in the target compound due to methoxy groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
